8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-18-9-8-16(13-20(18)27-2)22(25)24-12-10-17(14-24)28-19-7-3-5-15-6-4-11-23-21(15)19/h3-9,11,13,17H,10,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFUAMYELRKGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. One common method involves the following steps:
Synthesis of Quinoline Intermediate: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reductive amination of a suitable ketone with an amine, followed by cyclization.
Formation of 3,4-Dimethoxybenzoyl Pyrrolidine: The pyrrolidine intermediate is then acylated with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the quinoline and 3,4-dimethoxybenzoyl pyrrolidine intermediates are coupled via an ether bond using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl-substituted quinoline derivatives.
Scientific Research Applications
8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Effects
- Benzoyl vs. Sulfonyl Groups: The target compound’s 3,4-dimethoxybenzoyl group contrasts with sulfonyl derivatives (e.g., ).
- Methoxy Positioning : The 3,4-dimethoxy substitution on the benzoyl ring (target) differs from the 2,3-dimethoxy analog in . Positional changes can significantly alter steric and electronic interactions with biological targets.
Core Heterocycle Variations
- Quinoline vs. Quinoxaline: Quinoxaline () contains two adjacent nitrogen atoms, increasing polarity and altering π-π stacking compared to quinoline. This may affect binding affinity in kinase or receptor targets .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~403.45) compared to simpler analogs (e.g., 250.73 for ) suggests reduced solubility, mitigated partially by methoxy groups’ polarity.
- Hazard Profile : Unlike the irritant dihydrochloride salt (), the target compound’s hazards are unspecified but likely influenced by its benzoyl-pyrrolidine moiety.
Research Findings and Hypotheses
- Kinase Inhibition Potential: Analogous quinoline derivatives (e.g., ) are reported in kinase inhibitor patents, suggesting the target compound may share similar mechanisms.
- Synthetic Flexibility : The pyrrolidine-oxygen linker (common across –7) allows modular substitution, enabling optimization for specific targets.
Biological Activity
The compound 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline (CAS Number: 1903343-86-1) is a derivative of quinoline that has garnered interest due to its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H22N2O4
- Molecular Weight : 378.42 g/mol
- Structure : The compound features a quinoline backbone substituted with a pyrrolidine moiety linked to a 3,4-dimethoxybenzoyl group.
Synthesis
The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with appropriate benzoyl derivatives followed by the introduction of the pyrrolidine unit. Various synthetic routes have been reported in the literature, highlighting the versatility of quinoline derivatives in medicinal chemistry .
Antimicrobial Activity
Quinoline derivatives have shown significant antimicrobial properties. In studies evaluating similar compounds:
- Antibacterial Activity : Compounds with a similar structure exhibited inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with electron-withdrawing groups demonstrated enhanced potency .
- Antifungal Activity : The presence of specific substituents has been linked to increased antifungal efficacy against pathogens like Candida albicans .
Anticancer Activity
Research indicates that quinoline derivatives can induce apoptosis in cancer cells. Notably, compounds containing the 8-hydroxyquinoline nucleus have shown promise as anticancer agents through mechanisms involving:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair; inhibiting them can lead to cell death in rapidly dividing cancer cells.
- Cell Cycle Arrest : Some studies report that quinoline derivatives can cause cell cycle arrest at the G2/M phase, thereby preventing tumor growth .
Antiviral Activity
Recent investigations into the antiviral potential of quinoline derivatives suggest that modifications can enhance their efficacy against viral infections. For example:
- Compounds with specific substituents have demonstrated significant inhibition of viral replication in vitro, particularly against influenza viruses .
Case Studies
- Antibacterial Study : A study involving a series of 8-hydroxyquinoline derivatives showed that those with halogen substitutions exhibited greater antibacterial activity than their unsubstituted counterparts. The most potent derivative displayed an inhibition zone of 25 mm against Klebsiella pneumoniae .
- Anticancer Research : In a comparative study, several quinoline derivatives were tested against various cancer cell lines. The compound with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
The biological activities of this compound are believed to arise from several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many quinoline derivatives induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
